GSK591 -

GSK591

Catalog Number: EVT-270220
CAS Number:
Molecular Formula: C22H28N4O2
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK591 has emerged as a valuable tool compound in preclinical research to investigate the biological roles of PRMT5 and explore its therapeutic potential in various disease models. Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including lung cancer [, , ], colorectal cancer [, ], glioblastoma [, , , ], neuroblastoma [], and acute myeloid leukemia [].

LLY-283

Compound Description: LLY-283 is a potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitor. Like GSK591, it demonstrates efficacy in reducing the viability of Diffuse Intrinsic Pontine Glioma (DIPG) cells, particularly those harboring ACVR1 mutations []. LLY-283 treatment also resulted in the enrichment of neural differentiation genes, suggesting a reduction in stemness [].

EPZ015666 (GSK3235025)

Compound Description: EPZ015666 is another potent and selective PRMT5 inhibitor. It served as a starting point for the development of both GSK591 and EPZ015866 []. While effective in vitro, EPZ015666 displayed poor in vitro clearance, prompting further optimization efforts [].

EPZ015866 (GSK3203591)

Compound Description: EPZ015866 is a potent PRMT5 inhibitor that emerged from the optimization efforts around EPZ015666. It demonstrates superior in vitro potency compared to EPZ015666 and was identified as a valuable in vivo tool compound []. This compound effectively attenuated RANKL-induced osteoclast differentiation, showing more significant inhibitory effects than EPZ015666 []. It also suppressed F-actin ring formation and bone resorption during osteoclastogenesis []. EPZ015866 significantly decreased the expression of Cathepsin K, NFATc1, and PU.1 proteins, surpassing the effects observed with EPZ015666 [].

MS023

Compound Description: MS023 is a selective inhibitor of Type I PRMTs (PRMT1, PRMT3, and PRMT4/CARM1) [, ]. This selectivity profile distinguishes it from GSK591, which specifically targets PRMT5, a Type II PRMT. In studies using A549 lung adenocarcinoma cells, MS023 treatment, like GSK591, affected splicing kinetics, but their effects on alternatively spliced mRNA levels were not strongly correlated [].

Sinefungin

Compound Description: Sinefungin is a naturally occurring nucleoside analog with broad inhibitory activity against various methyltransferases, including PRMTs. It is structurally distinct from GSK591, which exhibits a higher degree of selectivity for PRMT5 [].

Osimertinib

Compound Description: Similar to erlotinib, osimertinib is an EGFR tyrosine kinase inhibitor used in the treatment of NSCLC []. Like erlotinib, it is not structurally related to GSK591. Research indicates that GSK591 might also help overcome osimertinib resistance in NSCLC, potentially through similar mechanisms as observed with erlotinib resistance [].

Source

EPZ015866 was developed through a collaboration between pharmaceutical researchers and academic institutions, focusing on the inhibition of PRMT5. The compound emerged from a series of structure-activity relationship studies aimed at optimizing the efficacy and selectivity of PRMT5 inhibitors. It is derived from earlier compounds that exhibited less desirable pharmacokinetic properties.

Classification

EPZ015866 is classified as a small molecule inhibitor. It specifically targets the catalytic activity of PRMT5, which is crucial for the methylation of histones and non-histone proteins, thereby influencing various cellular processes including proliferation and apoptosis.

Synthesis Analysis

Methods

The synthesis of EPZ015866 involves multiple steps that begin with the formation of key intermediates. The process typically includes:

  1. Formation of Aromatic Rings: Initial reactions focus on constructing the core aromatic structure, which is essential for binding to the target enzyme.
  2. Methylation Reactions: Subsequent steps introduce methyl groups to specific positions on the aromatic rings to enhance binding affinity and selectivity.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Technical Details

The synthetic route includes careful control of reaction conditions (temperature, time, and concentration) to optimize yield and minimize by-products. Analytical techniques like high-performance liquid chromatography (HPLC) are employed during synthesis to monitor progress and purity.

Molecular Structure Analysis

Structure

EPZ015866 has a complex molecular structure characterized by multiple aromatic rings and functional groups that facilitate its interaction with PRMT5. The specific arrangement allows for effective binding within the enzyme's active site.

Data

  • Molecular Formula: C₁₃H₁₅N₃O
  • Molecular Weight: 229.28 g/mol
  • Key Functional Groups: Includes amine and methyl groups that are critical for its biological activity.
Chemical Reactions Analysis

Reactions

EPZ015866 primarily acts by inhibiting PRMT5's enzymatic activity, which leads to decreased methylation of target proteins. This inhibition can trigger downstream effects such as alterations in gene expression profiles and modulation of apoptotic pathways.

Technical Details

The compound's effectiveness is often evaluated using biochemical assays that measure PRMT5 activity in vitro, assessing changes in methylation status of histone substrates following treatment with varying concentrations of EPZ015866.

Mechanism of Action

Process

EPZ015866 inhibits PRMT5 by binding to its substrate-binding pocket, preventing the enzyme from methylating arginine residues on histones and other proteins. This action disrupts normal cellular signaling pathways that are critical for cell survival and proliferation.

Data

Studies have shown that treatment with EPZ015866 leads to increased levels of unmethylated histones, which correlates with enhanced expression of pro-apoptotic genes and reduced proliferation in cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: EPZ015866 is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The compound is designed to selectively interact with PRMT5 without affecting other similar enzymes, making it a targeted therapeutic agent.
Applications

Scientific Uses

EPZ015866 has significant potential in cancer research due to its ability to modulate epigenetic regulation through PRMT5 inhibition. It is being investigated for:

  • Cancer Therapy: Particularly in hematological malignancies where PRMT5 is often overexpressed.
  • Research Tool: Used in studies exploring the role of arginine methylation in various biological processes, including cell cycle regulation and apoptosis.
  • Combination Therapies: Evaluated alongside other treatments to enhance therapeutic efficacy against resistant cancer types.
Introduction to EPZ015866: Chemical Identity and Pharmacological Classification

Structural Characterization of EPZ015866 (GSK591)

EPZ015866 (developmental code GSK591 or GSK3203591) is a small molecule inhibitor with the chemical name 2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropyl]-4-pyridinecarboxamide. Its molecular formula is C22H28N4O2, corresponding to a molecular weight of 380.48 g/mol [1] [3]. The compound features a chiral centre in its propyl linker, with the (S)-enantiomer demonstrating optimal binding affinity. X-ray crystallography studies (PDB ID: 5C9Z) reveal that EPZ015866 occupies the S-adenosylmethionine (SAM)-binding pocket of PRMT5 through critical interactions: the pyridine-carboxamide moiety forms hydrogen bonds with Glu444 and Trp421, while the cyclobutyl group engages in hydrophobic interactions with Tyr324 and Phe327. The dihydroisoquinoline ring extends toward solvent-exposed regions, enhancing complex stability [6].

Table 1: Structural and Physicochemical Properties of EPZ015866

PropertyValue
IUPAC Name2-(Cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropyl]-4-pyridinecarboxamide
Molecular FormulaC22H28N4O2
Molecular Weight380.48 g/mol
CAS Number1616391-87-7 (free base)
2320953-89-5 (dihydrochloride)
Chiral Centres1 (S-configuration)
Aqueous Solubility<1 mg/mL in water
Solubility in DMSO76 mg/mL (199.74 mM)

Role as a PRMT5/MEP50 Complex Inhibitor

EPZ015866 functions as a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5) in complex with its regulatory subunit MEP50 (methylosome protein 50). Biochemical assays demonstrate an IC50 of 4 nM against the PRMT5/MEP50 complex, with significant selectivity over other methyltransferases (including PRMT1, PRMT4, PRMT6, and PRMT8) at concentrations up to 50 μM [1] [10]. The compound competes with the methyl donor SAM, locking PRMT5 in an inactive conformation that prevents histone substrate recognition. Cellular efficacy is evidenced by dose-dependent reduction of symmetric dimethylarginine (SDMA) marks on canonical PRMT5 substrates:

  • SmD3 (spliceosomal protein): EC50 = 56 nM in Z-138 cells
  • Histone H4 (H4R3me2s mark): IC50 = 11 nM in biochemical assays [10]This inhibition disrupts PRMT5-mediated splicing events and stress response pathways, culminating in anti-proliferative effects in hematologic and solid tumor models [1] [4].

Pharmacological Significance in Epigenetic Regulation

As an epigenetic modulator, EPZ015866 exerts profound effects on chromatin remodelling and gene expression networks. PRMT5 catalyzes symmetric dimethylation of arginine residues on histone tails (notably H3R8me2s and H4R3me2s), which serve as docking sites for transcriptional repressors like DNMT3A and HP1α [9]. EPZ015866 treatment reduces these repressive marks, leading to:

  • Reactivation of tumor suppressor genes: Demethylation of H3R8me2s at promoters of genes like CDKN2A and RASSF1A
  • Dysregulation of DNA repair pathways: Attenuation of Fanconi anemia (FA) gene expression (FANCD2, FANCI), compromising interstrand crosslink (ICL) repair [2]
  • Impairment of cancer stemness: Reduced self-renewal of breast cancer stem cells (BCSCs) via altered STAT3 and Wnt signaling [1]In MTAP-deficient glioblastomas (45% of cases), accumulated methylthioadenosine (MTA) partially inhibits PRMT5, making cells exquisitely sensitive to EPZ015866. This synthetic lethality highlights the compound’s therapeutic potential in epigenetically defined cancers [2] [9].

Comparative Positioning Among PRMT5 Inhibitors

EPZ015866 emerged from structure-activity relationship (SAR) optimization of early compounds like EPZ015666 (GSK3235025). Key differentiators include:

Table 2: Comparative Analysis of PRMT5 Inhibitors

PropertyEPZ015866 (GSK591)EPZ015666
PRMT5 IC504 nM22 nM
Selectivity Profile>10,000-fold over other PRMTs~500-fold over PRMT4
Cell PermeabilityEnhanced logP (2.31 vs. 1.85)Moderate
Metabolic StabilityImproved t1/2 in microsomesHigher clearance
In Vivo EfficacyRobust tumor regression in xenograftsModest activity

EPZ015866’s cyclobutylamino group and chiral linker confer superior target occupancy and pharmacokinetic properties relative to EPZ015666 [6]. Unlike covalent inhibitors (e.g., GSK3326595), EPZ015866 operates through reversible SAM competition, reducing off-target risks. Among clinical-stage inhibitors, it remains a premier chemical probe for preclinical target validation due to its >500-fold selectivity over 30+ methyltransferases and well-characterized cellular on-target effects [5] [10].

Properties

Product Name

EPZ015866

IUPAC Name

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1

InChI Key

TWKYXZSXXXKKJU-FQEVSTJZSA-N

SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O

Solubility

Soluble in DMSO, not in water

Synonyms

GSK591; GSK-591; GSK 591; EPZ015866; EPZ-015866; EPZ 015866; GSK 3203591; GSK-3203591; GSK3203591.

Canonical SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O

Isomeric SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.